molecular formula C12H23N3OS B5757154 2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone CAS No. 413609-62-8

2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone

Cat. No.: B5757154
CAS No.: 413609-62-8
M. Wt: 257.40 g/mol
InChI Key: MTVXECRUDAFXTP-UHFFFAOYSA-N
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Description

2-(2-Butoxyethyl)-1-cyclopentanone thiosemicarbazone is a Schiff base ligand belonging to the thiosemicarbazone family, a class of compounds recognized for their versatile chelating properties and significant research potential in medicinal inorganic chemistry . These compounds readily form stable complexes with various transition metal ions (e.g., Cu, Fe, Co, Zn), and the presence of the metal ion often enhances their biological activity . The core research value of such thiosemicarbazones lies in their potential as enzyme inhibitors. Molecular docking studies of analogous compounds suggest high-affinity interactions with crucial enzyme targets such as topoisomerase II and ribonucleotide reductase . Inhibiting these enzymes can disrupt vital cellular processes like DNA replication and repair, positioning these molecules as promising scaffolds for investigating novel anticancer agents . Furthermore, the lipophilic butoxyethyl substituent in its structure may be engineered to influence the compound's cell membrane permeability and overall bioavailability, making it a subject of interest for structure-activity relationship (SAR) studies. The primary mechanism of action for many active thiosemicarbazone metal complexes is believed to involve the induction of oxidative stress within cells and the targeted inhibition of enzyme function . This product is strictly for research use in laboratory settings.

Properties

CAS No.

413609-62-8

Molecular Formula

C12H23N3OS

Molecular Weight

257.40 g/mol

IUPAC Name

[[2-(2-butoxyethyl)cyclopentylidene]amino]thiourea

InChI

InChI=1S/C12H23N3OS/c1-2-3-8-16-9-7-10-5-4-6-11(10)14-15-12(13)17/h10H,2-9H2,1H3,(H3,13,15,17)

InChI Key

MTVXECRUDAFXTP-UHFFFAOYSA-N

SMILES

CCCCOCCC1CCCC1=NNC(=S)N

Isomeric SMILES

CCCCOCCC\1CCC/C1=N\NC(=S)N

Canonical SMILES

CCCCOCCC1CCCC1=NNC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone typically involves the reaction of 2-(2-butoxyethyl)-1-cyclopentanone with thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry and can form complexes with transition metals.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It can be used as an intermediate in the synthesis of other biologically active compounds and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The exact pathways and molecular targets may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Thiosemicarbazones

Structural Comparisons

Thiosemicarbazones share a common N–N–C(=S)–N backbone but differ in substituents, which dictate their biological and chemical behaviors. Below is a structural comparison of Blt2 with key analogues:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Blt2 Cyclopentanone 2-butoxyethyl, thiosemicarbazone ~269.4* SR-B1 inhibition
Acetophenone thiosemicarbazone Acetophenone Phenyl, methyl, thiosemicarbazone 193.27 Antimicrobial, chelating agent
Camphene-based TSC-1~6 Camphene Isocamphanyl, varied R-groups 250–350 Antioxidant
IQ-1 (Isoquinoline-1-carboxaldehyde TSC) Isoquinoline Carboxaldehyde, thiosemicarbazone ~245.3 Carcinostatic (ribonucleotide reductase inhibition)
(E)-2-(1-Phenylethylidene)hydrazinecarbothioamide Acetophenone derivative Phenylethylidene, thiosemicarbazone 193.27 Not specified (structural studies)

*Estimated based on structure.

Key Structural Insights :

  • Camphene-based thiosemicarbazones (TSC-1~6) feature bulky isocamphanyl groups, which may limit membrane penetration but enhance antioxidant activity via radical scavenging .
  • IQ-1 and related α-(N)-heterocyclic carboxaldehyde thiosemicarbazones exhibit planar heterocyclic systems that facilitate enzyme binding (e.g., ribonucleoside diphosphate reductase inhibition) .
Mechanism of Action
  • Blt2 : Acts as an SR-B1 inhibitor, disrupting cholesterol transport and modulating mast cell activation pathways .
  • IQ-1 : Inhibits ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis, leading to antineoplastic effects .
  • Camphene-based TSC-1~6 : Neutralize reactive oxygen species (ROS) via electron donation, as demonstrated in DPPH radical scavenging assays .
Bioactivity Profiles
  • Anticancer Activity : IQ-1 and its derivatives show potent activity against leukemia and solid tumors (e.g., IC₅₀ = 1.8 × 10⁻⁸ M for ribonucleotide reductase inhibition) , whereas Blt2’s role in oncology remains underexplored.
  • Antimicrobial Activity: Acetophenone thiosemicarbazone derivatives exhibit moderate antibacterial effects, likely due to metal chelation and membrane disruption .
  • Antioxidant Capacity : Camphene-based TSC-1~6 outperform Blt2 in ROS scavenging, with activities comparable to TROLOX (a vitamin E analogue) .
Pharmacokinetic and Toxicity Considerations
  • Blt2: Limited ADMET data are available, but its ether linkage may reduce metabolic instability compared to ester-containing thiosemicarbazones.
  • Hydroxylated Derivatives: Compounds with polar groups (e.g., –OH, –NO₂) show improved aqueous solubility but may exhibit higher renal clearance .

Biological Activity

2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone (BLT-2) is a thiosemicarbazone compound that has garnered attention in recent years for its potential biological activities. This compound is notable for its ability to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of BLT-2, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Chemical Structure and Properties

BLT-2 is characterized by its thiosemicarbazone functional group, which contributes to its reactivity and interaction with biological molecules. The chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 413609-62-8

The biological activity of BLT-2 is primarily attributed to its interaction with specific cellular targets. It has been shown to inhibit scavenger receptor class B1 (SR-B1), which plays a crucial role in lipid metabolism and inflammation. This inhibition can lead to altered cellular responses, including reduced inflammatory cytokine production and modulation of lipid uptake pathways .

Antimicrobial Activity

BLT-2 has demonstrated notable antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism involves interference with bacterial cell membrane integrity and metabolic functions.

Anticancer Properties

Research indicates that BLT-2 may have anticancer effects, particularly against certain leukemia cell lines. For instance, studies have shown that BLT-2 induces apoptosis in K562 cells through the depletion of glutathione (GSH) and disruption of mitochondrial membrane potential . The compound's ability to modulate redox states within cells contributes to its cytotoxic effects.

Anti-inflammatory Effects

BLT-2 also exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation, where BLT-2 may help mitigate tissue damage and promote healing processes .

Study 1: Inhibition of Scavenger Receptor Class B1

A study conducted on mast cells demonstrated that BLT-2 effectively inhibits SR-B1 activity, leading to reduced inflammatory responses in models of sulfur mustard exposure. The findings suggest that BLT-2 could be beneficial in managing inflammatory conditions related to toxic exposures .

Study 2: Cytotoxicity in Leukemia Cells

In another investigation, BLT-2 was tested for its cytotoxic effects on K562 leukemia cells. The results indicated a dose-dependent increase in cell death, with significant alterations in mitochondrial function observed at concentrations around 10 µM. This study highlights the potential of BLT-2 as a therapeutic agent in hematological malignancies .

Comparative Analysis with Similar Compounds

Compound Biological Activity Mechanism
BLT-2 Antimicrobial, anticancer, anti-inflammatoryInhibition of SR-B1, induction of apoptosis
Thiosemicarbazone Derivatives Varies; some exhibit cytotoxicityOften involve redox modulation and enzyme inhibition
Acetophenone Thiosemicarbazones Induce apoptosis in cancer cellsDisruption of mitochondrial function

Q & A

Q. 1.1. What are the standard protocols for synthesizing 2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone, and how can purity be optimized?

Synthesis typically involves a two-step process: (1) condensation of a ketone (e.g., 1-cyclopentanone derivative) with thiosemicarbazide in a polar solvent (e.g., ethanol or DMSO), and (2) purification via recrystallization or column chromatography. Key parameters include stoichiometric control (1:1 molar ratio of aldehyde/ketone to thiosemicarbazide), temperature (reflux at 60–80°C), and pH (acidic conditions with glacial acetic acid catalyze imine formation). Purity is confirmed via thin-layer chromatography (TLC) and melting point analysis . For optimization, use spectroscopic characterization (e.g., ¹H/¹³C NMR) to verify structural integrity and eliminate byproducts like unreacted thiosemicarbazides .

Q. 1.2. Which spectroscopic techniques are critical for characterizing thiosemicarbazones, and how are spectral discrepancies resolved?

Essential techniques include:

  • IR spectroscopy : Confirms N–H (3100–3300 cm⁻¹), C=S (750–850 cm⁻¹), and C=N (1600–1650 cm⁻¹) bonds.
  • NMR (¹H/¹³C) : Identifies tautomeric forms (e.g., thione vs. thiol) and regiochemistry of substituents. For example, DMSO-d₆ solvent shifts can resolve ambiguities in aromatic proton environments .
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns. Discrepancies between experimental and theoretical data may arise from tautomerism or solvent interactions, necessitating computational validation (e.g., DFT calculations) .

Q. 1.3. What in vitro models are suitable for evaluating the biological activity of this compound?

Use tumor cell lines (e.g., J774 macrophages) and normal cell lines for comparative cytotoxicity assays (e.g., MTT or resazurin assays). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. For mechanistic studies, pair with redox-sensitive probes (e.g., DCFH-DA for ROS detection) to assess oxidative stress contributions .

Q. 1.4. How are ADMET properties predicted for thiosemicarbazones, and what limitations exist?

Tools like SwissADME and pkCSM predict logP (lipophilicity), bioavailability, and toxicity (e.g., hepatotoxicity). However, discrepancies often arise between in silico predictions and experimental data due to tautomerism or metal-binding effects. Validate predictions with in vitro assays (e.g., Caco-2 permeability) and microsomal stability tests .

Advanced Research Questions

Q. 2.1. How does structural modification (e.g., butoxyethyl substitution) influence redox activity and antitumor efficacy?

The butoxyethyl group enhances lipophilicity, improving membrane permeability and intracellular iron chelation. Redox activity is quantified via cyclic voltammetry (e.g., Fe³⁺/Fe²⁺ redox couples at −0.2 to −0.5 V vs. Ag/AgCl). Increased ROS generation correlates with antiproliferative activity in iron-rich tumor cells . Compare analogs (e.g., pyridyl vs. cyclopentanone derivatives) to establish structure-activity relationships (SAR).

Q. 2.2. What experimental strategies address contradictions in reported biological activities across studies?

Contradictions may stem from assay conditions (e.g., serum content affecting iron availability) or cell line variability. Mitigate by:

  • Standardizing culture conditions (e.g., iron-depleted media).
  • Using isogenic cell pairs (tumor vs. normal) from the same tissue origin.
  • Validating findings with orthogonal assays (e.g., clonogenic survival and caspase-3 activation) .

Q. 2.3. How can crystallographic data resolve tautomeric ambiguity in thiosemicarbazones?

Single-crystal X-ray diffraction definitively assigns tautomeric forms (e.g., thione vs. thiol) and hydrogen-bonding networks. For example, intramolecular N–H···S interactions stabilize the thione form in solid-state structures. Compare with solution-phase IR/NMR to assess tautomeric shifts .

Q. 2.4. What methodologies optimize thiosemicarbazone-metal complexes for selective tumor targeting?

Screen metal ions (e.g., Cu²⁺, Fe³⁺) for complex stability (via Job’s plot) and redox activity. Use fluorescence quenching assays to monitor cellular uptake (e.g., dansyl-labeled complexes). Selective targeting is achieved by tuning ligand hydrophobicity and metal coordination geometry to exploit tumor-specific transporters (e.g., LAT-1) .

Q. 2.5. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Molecular dynamics simulations predict BBB permeability using parameters like polar surface area (<90 Ų) and logP (1–3). Dock analogs against P-glycoprotein (P-gp) to avoid efflux. Validate with in situ perfusion models in rodents .

Methodological Challenges and Solutions

Challenge Solution References
Low aqueous solubilityFormulate with cyclodextrins or PEGylated nanoparticles.
Off-target redox activityIncorporate electron-withdrawing groups (e.g., nitro) to modulate redox potential.
Spectral overlap in NMRUse 2D techniques (COSY, HSQC) to resolve crowded regions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone
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2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone

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